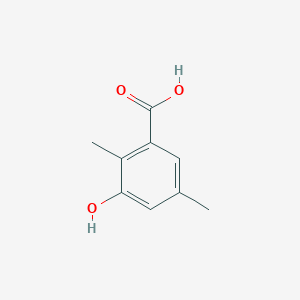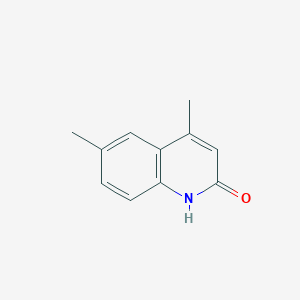
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Descripción general
Descripción
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is a useful research compound. Its molecular formula is C29H42N2O9 and its molecular weight is 562.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Immunosuppressive Mechanism and Organ Transplantation
Mycophenolate mofetil is the prodrug of mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, crucial for purine synthesis. This mechanism plays a vital role in preventing the proliferation of T and B lymphocytes, essential for the immune response. In the context of organ transplantation, mycophenolate mofetil has demonstrated significant efficacy in reducing the incidence of acute rejection in kidney, liver, and heart transplants. It has shown to be particularly beneficial when added to therapy regimens alongside cyclosporin and corticosteroids, improving patient and graft survival rates in cardiac transplantation without a marked benefit in renal transplant patient survival. However, it reduces the incidence of renal graft loss due to rejection and has been effective in reversing acute rejection episodes across various organ transplants (Bardsley-Elliot, Noble, & Foster, 1999; Detry et al., 2003).
Autoimmune Diseases and Primary Glomerulopathies
Beyond organ transplantation, mycophenolate mofetil has been explored for its utility in treating autoimmune diseases and primary glomerulopathies. Its immunosuppressive properties have been beneficial in managing diseases such as lupus nephritis, showcasing its effectiveness in both induction and maintenance therapy. In diseases like minimal change nephropathy, focal segmental glomerulosclerosis, and idiopathic membranous nephropathy, mycophenolate mofetil has presented promising outcomes, albeit with the necessity for further large-scale, randomized controlled trials to fully ascertain its effectiveness (Sepe et al., 2008; Appel & Appel, 2009).
Therapeutic Drug Monitoring
The complex pharmacokinetics of mycophenolic acid, the active metabolite of mycophenolate mofetil, suggests the potential utility of therapeutic drug monitoring in solid organ transplant recipients. This approach might help in optimizing dosing to improve outcomes and minimize adverse effects, though the evidence remains mixed and more research is needed to establish clear guidelines (Arns et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil, also known as mycophenolate mofetil (MMF), is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides .
Mode of Action
MMF is a prodrug of mycophenolic acid (MPA), which is a reversible inhibitor of IMPDH . By inhibiting IMPDH, MPA depletes guanosine nucleotides preferentially in T and B lymphocytes . This inhibition suppresses their proliferation, thereby suppressing cell-mediated immune responses and antibody formation .
Biochemical Pathways
The inhibition of IMPDH by MPA disrupts the de novo synthesis of guanosine nucleotides, a crucial pathway for DNA and RNA synthesis in lymphocytes . This disruption leads to a decrease in lymphocyte proliferation and function, thereby suppressing immune responses .
Pharmacokinetics
MMF is rapidly hydrolyzed to the active metabolite MPA in the body . The bioavailability of MMF is approximately 90%, but it is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take MMF on an empty stomach to increase absorption .
Result of Action
The suppression of immune responses by MMF results in the prevention of organ rejection after transplantation . It is used in combination with other immunosuppressants to prevent the rejection of kidney, heart, or liver transplants in adult and pediatric patients . MMF has also been studied for the treatment of nephritis and other complications of autoimmune diseases .
Action Environment
The efficacy and safety of MMF can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and action of MMF . Additionally, the patient’s diet can impact the bioavailability of MMF, as a high-fat meal can significantly reduce its absorption .
Análisis Bioquímico
Biochemical Properties
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil plays a crucial role in biochemical reactions by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanosine nucleotides . This inhibition leads to a reduction in the proliferation of lymphocytes, which are highly dependent on this pathway for nucleotide synthesis . The compound interacts with various biomolecules, including esterases that hydrolyze it to release mycophenolic acid, the active form .
Cellular Effects
This compound exerts significant effects on various cell types, particularly lymphocytes. By inhibiting IMPDH, it reduces the availability of guanosine nucleotides, leading to decreased DNA synthesis and cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in immunosuppression . Additionally, it has been shown to inhibit the proliferation of smooth muscle cells and fibroblasts, contributing to its therapeutic effects in preventing graft rejection .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to mycophenolic acid by esterases . Mycophenolic acid then inhibits IMPDH, leading to a depletion of guanosine nucleotides . This inhibition affects both DNA and RNA synthesis, as well as protein glycosylation, which is crucial for lymphocyte proliferation and function . The compound’s specificity for lymphocytes is due to their reliance on the de novo pathway for nucleotide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade under extreme conditions . Long-term studies have shown that its immunosuppressive effects persist with continuous administration, although the degree of suppression may vary . In vitro studies have demonstrated its consistent inhibition of lymphocyte proliferation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At therapeutic doses, it effectively prevents organ rejection without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and hematological abnormalities . Threshold effects have been observed, with a clear dose-response relationship in terms of immunosuppressive efficacy and toxicity .
Metabolic Pathways
This compound is metabolized primarily by esterases, which convert it to mycophenolic acid . Mycophenolic acid is further metabolized by glucuronidation to form mycophenolic acid glucuronide (MPAG), which is excreted in the urine . The enterohepatic recirculation of MPAG contributes to the sustained plasma levels of the active compound . This metabolic pathway is crucial for maintaining the drug’s efficacy and minimizing toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues, such as lymphoid organs, enhance its immunosuppressive effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it is hydrolyzed to mycophenolic acid . Mycophenolic acid then exerts its effects on IMPDH within the cytoplasm and nucleus . The compound’s activity is influenced by its localization, with higher concentrations in lymphocytes leading to more effective immunosuppression .
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAOBWLSKUSFOB-LRNAUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094322-91-4 | |
| Record name | 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)
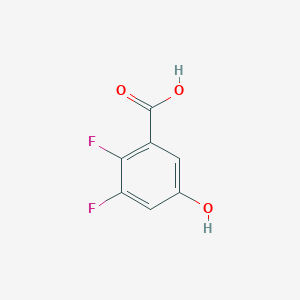

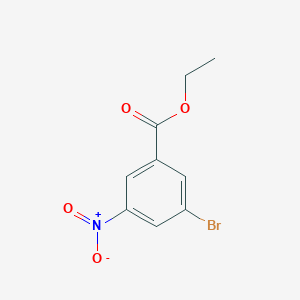
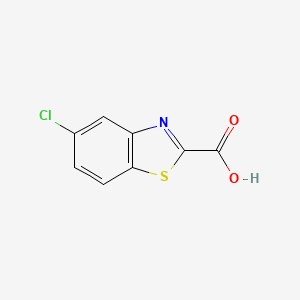

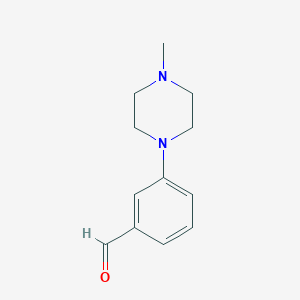

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)
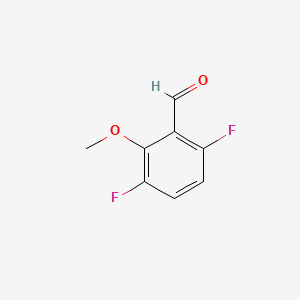
![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)
